

long-term stability and performance of TINUVIN-1130 under UV exposure

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Compound of Interest

Compound Name: TINUVIN-1130

Cat. No.: B3417381

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Technical Support Center: TINUVIN-1130

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the long-term stability and performance of **TINUVIN-1130** under UV exposure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental use of **TINUVIN-1130**.

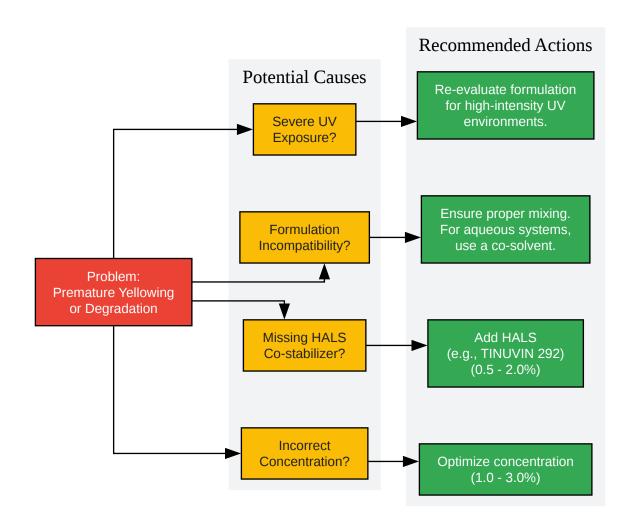
Question: Why is my coating or polymer matrix exhibiting premature yellowing or degradation despite the inclusion of **TINUVIN-1130**?

Answer: Several factors could be contributing to this issue:

- Insufficient Concentration: The concentration of TINUVIN-1130 may be too low for the specific application and exposure conditions. Recommended concentrations typically range from 1.0% to 3.0% based on binder solids.[1][2]
- Lack of a Synergistic Stabilizer: TINUVIN-1130, a UV absorber (UVA), works best in combination with a Hindered Amine Light Stabilizer (HALS).[1][2] UVAs absorb harmful UV radiation, while HALS trap free radicals that may still form.[3] This synergistic combination provides superior protection against gloss reduction, cracking, and color change.[1][2]



- Severe Exposure Conditions: The intensity or duration of UV exposure might exceed the protection capacity of the current formulation. The degradation of polymers is triggered by UV light and heat, leading to chain scission and recombination of molecular bonds.[4]
- Substrate Sensitivity: The substrate being protected (e.g., wood, plastic) might be
 exceptionally sensitive to UV radiation, requiring a higher concentration of light stabilizers.[1]
 [2][5][6][7]
- Incompatibility or Poor Dispersion: While **TINUVIN-1130** is miscible with many common solvents, poor dispersion in the matrix can lead to localized areas with inadequate protection.[1] For water-borne systems, dilution with a water-miscible solvent like butylcarbitol can improve dispersion.[1][2][8]



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Troubleshooting & Optimization





Caption: Troubleshooting workflow for **TINUVIN-1130** performance issues.

Question: My formulation's viscosity increased significantly after adding **TINUVIN-1130**. How can I resolve this?

Answer: **TINUVIN-1130** is a viscous liquid.[1][8] An increase in formulation viscosity is expected. To manage this:

- Solvent Dilution: Pre-dilute **TINUVIN-1130** in a compatible solvent before adding it to the main batch. **TINUVIN-1130** is miscible with a wide range of organic solvents.[1][2]
- Order of Addition: Add **TINUVIN-1130** earlier in the mixing process, before the formulation reaches its final viscosity.
- Temperature Adjustment: Gently warming the resin or solvent (if appropriate for your system) can lower the overall viscosity and facilitate easier mixing.

Question: I am observing a loss of UV protection over a shorter period than expected. Is **TINUVIN-1130** degrading?

Answer: **TINUVIN-1130** has high temperature and extraction resistance, contributing to its good long-term performance.[5][6][7][9] However, potential reasons for reduced long-term stability include:

- Migration/Leaching: Although it has good extraction resistance, in some systems, the stabilizer might migrate to the surface over time, especially under thermal stress. The hydroxyl functionality of TINUVIN-1130 can be reacted with melamine and isocyanate crosslinkers to reduce migration.[6][9]
- Photodegradation of the Stabilizer: While robust, all organic UV absorbers can slowly
 degrade upon prolonged and intense UV exposure. This is why combining them with HALS
 is crucial, as HALS are not consumed in the same way and can regenerate, providing a
 longer-lasting stabilizing effect.
- Interaction with Other Additives: Check for potential antagonistic interactions with other components in your formulation that could compromise the stability of TINUVIN-1130.



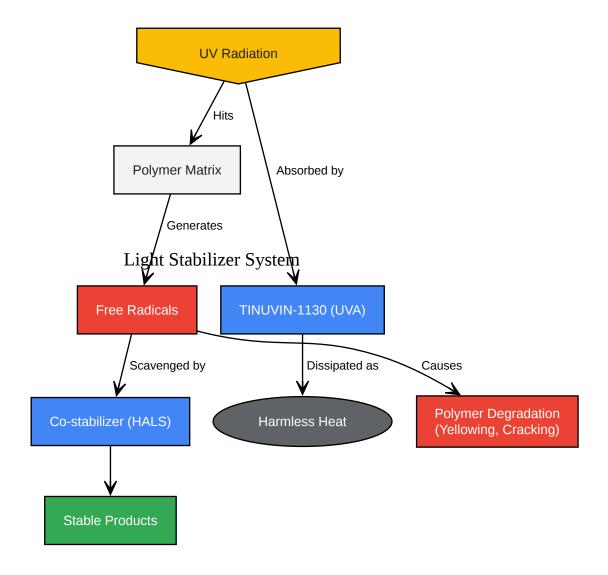
Frequently Asked Questions (FAQs)

What is **TINUVIN-1130** and how does it work? **TINUVIN-1130** is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2][5][6][7] It functions by absorbing harmful UV radiation, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) regions, and dissipating this energy as harmless heat, thereby protecting the underlying material from photodegradation.[5][6][10]

What are the primary applications for **TINUVIN-1130**? It is specifically developed for industrial and automotive coatings and is versatile for use in both solvent-based and water-based systems.[2][5][7] Common applications include automotive OEM and refinish coatings, industrial metal and plastic coatings, and wood coatings.[2][5][6][11]

What is the recommended dosage of **TINUVIN-1130**? The typical recommended concentration is between 1.0% and 3.0% by weight, based on the solids content of the binder.[1][2] For optimal performance, it is often combined with a HALS, such as TINUVIN 292 or TINUVIN 123, at a concentration of 0.5% to 2.0%.[1][2][11]





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Caption: Synergistic protection mechanism of UVA and HALS stabilizers.

How does **TINUVIN-1130** perform over the long term? **TINUVIN-1130** is designed for applications with high durability demands, exhibiting excellent thermal stability and resistance to extraction, which contributes to its long-term performance.[1][9][10] Studies have shown its effectiveness in reducing the loss of mechanical properties, such as tensile strength, in materials like epoxy after prolonged UV exposure. For instance, an epoxy system with **TINUVIN-1130** saw its tensile strength reduced by only ~11% after 800 hours of UV radiation, compared to a ~30% reduction without it.[12]



Data and Physical Properties

Table 1: Physical and Chemical Properties of TINUVIN-1130

Property	Value	Source
Chemical Class	Hydroxyphenyl-benzotriazole	[1][2][5][6][7]
Appearance	Yellow to light amber viscous [1][8][11]	
Density (at 20°C)	~1.17 g/cm³	[1][2]
Dynamic Viscosity (at 20°C)	~7400 mPa⋅s	[1][2]
Thermal Stability	Decomposition > 250°C	[10][13]
UV Absorption Range	UV-A and UV-B	[5][6][10]

Table 2: Recommended Starting Concentrations (% by weight on binder solids)

Application	TINUVIN-1130 (UVA)	HALS Co-stabilizer	Source
Automotive Coatings	1.0 - 3.0%	0.5 - 2.0%	[1][2]
Industrial Coatings	1.0 - 3.0%	0.5 - 2.0%	[1][2]
Plastics (e.g., PC, PET)	0.2 - 1.0%	0.2 - 1.0%	[11]
Adhesives & Sealants	0.2 - 1.0%	Recommended	[11]

Experimental Protocols

Protocol 1: Evaluating Long-Term Stability via Accelerated Weathering

This protocol outlines a general method for assessing the performance of **TINUVIN-1130** in a coating or polymer under simulated environmental stress.

• Sample Preparation:



- Prepare multiple sets of samples (e.g., coated panels or polymer films).
- One set should be a control (no UV stabilizer).
- Other sets should contain TINUVIN-1130 at various concentrations (e.g., 1%, 2%, 3%).
- For a comprehensive study, include sets with TINUVIN-1130 in combination with a HALS.
- Initial Characterization (Time = 0):
 - Measure and record baseline data for all samples.
 - Colorimetry: Use a spectrophotometer to measure CIELAB color values and calculate the Yellowing Index (YI) according to ASTM E313.
 - Gloss: Measure gloss at appropriate angles (e.g., 20°, 60°) using a gloss meter (ASTM D523).
 - Chemical Analysis: Use Fourier Transform Infrared Spectroscopy (FTIR) to obtain the initial chemical fingerprint, focusing on carbonyl group formation, which indicates degradation.[12]
 - Mechanical Properties: For standalone films, conduct tensile testing to determine initial strength and elongation (ASTM D882).
- Accelerated UV Exposure:
 - Place the samples in an accelerated weathering tester. Common methods include:
 - QUV Tester (ASTM G154): Uses fluorescent UV lamps to simulate sunlight.
 - Xenon Arc Tester (ASTM G155, ISO 11507): Provides a closer match to the full spectrum of natural sunlight.[14]
 - Set the exposure conditions (e.g., irradiance level, temperature, humidity cycles) to simulate the target environment. These tests can show years of potential damage in days or weeks.[14]

Troubleshooting & Optimization





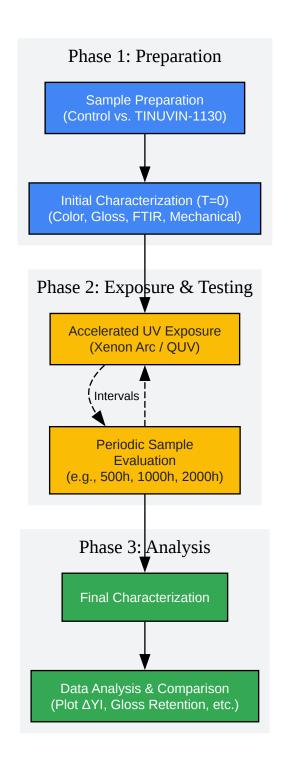
• Periodic Evaluation:

- At set intervals (e.g., 250, 500, 1000, 2000 hours), remove a subset of samples from the tester.
- Repeat all the characterization tests performed in Step 2.

Data Analysis:

- \circ Plot the change in Yellowing Index (Δ YI), gloss retention (%), and changes in mechanical properties as a function of exposure time.
- o Analyze FTIR spectra to track the growth of degradation-related peaks (e.g., carbonyls).
- Compare the performance of samples containing TINUVIN-1130 against the control to quantify its effectiveness.





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Caption: General experimental workflow for UV stability testing.

Protocol 2: Spectrophotometric Analysis of UV Transmittance



This protocol is used to directly measure how effectively a material containing **TINUVIN-1130** blocks UV light.

- Sample Preparation: Prepare thin, transparent films or plaques of the material with and without TINUVIN-1130. Ensure the samples are free of defects and have a uniform thickness.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer capable of scanning the full UV and visible light ranges (typically 200-800 nm).[15]
- Measurement:
 - Calibrate the spectrophotometer using a reference (e.g., an empty sample holder or a clear, unstabilized film).
 - Place the sample in the light path.
 - Perform a spectral scan to measure the percentage of light transmitted (%T) at each wavelength.
- Data Analysis:
 - Plot % Transmittance vs. Wavelength (nm).
 - A successful formulation with TINUVIN-1130 will show very low transmittance (<1%) in the UV-A and UV-B regions (approx. 290-400 nm).
 - Compare the spectra of samples with and without the stabilizer to visualize the direct UVabsorbing effect of TINUVIN-1130. A transmittance spectrum for TINUVIN-1130 in toluene is available in technical datasheets.[2]

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